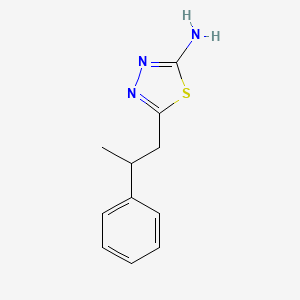
5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
The compound “5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine” is a derivative of phenylpropyl and thiadiazole. Phenylpropyl is a common moiety in many organic compounds and pharmaceuticals . Thiadiazoles are heterocyclic compounds that contain nitrogen and sulfur atoms, and they are known for their diverse biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine” would depend on its specific structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine has been synthesized and utilized in the creation of heterocyclic azodyes. These dyes have undergone characterization through various spectroscopic techniques and have been screened for biological activity (Kumar et al., 2013).
Molecular Structure Studies
The molecule has been a subject of structural analysis, contributing to the understanding of its molecular and electronic structure. Research has provided insights into its crystallization behavior, molecular geometry, and spectroscopic properties (Özdemir et al., 2009).
Metal Complex Synthesis
It has been used to synthesize novel metal complexes. These complexes have been characterized by various analytical methods, contributing to the field of inorganic chemistry and materials science (Al-Amiery et al., 2009).
Anticancer Activity
5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine derivatives have been explored for their anticancer potential. Studies have shown that certain derivatives exhibit significant activity against cancer cell lines, contributing to the development of potential anticancer agents (Naskar et al., 2015).
Antimicrobial and Antifungal Agents
Derivatives of this compound have been synthesized and evaluated for their antifungal and antimicrobial properties. Some derivatives have shown promising results, making them potential candidates for developing new antimicrobial and antifungal agents (Singh & Rana, 2011).
Quantum Chemical Studies
The compound and its derivatives have been the subject of quantum chemical studies, especially in the context of corrosion inhibition. This research enhances the understanding of their electronic structures and their potential industrial applications (Kaya et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “5-(2-Phenylpropyl)-1,3,4-thiadiazol-2-amine” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .
Propriétés
IUPAC Name |
5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-8(9-5-3-2-4-6-9)7-10-13-14-11(12)15-10/h2-6,8H,7H2,1H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDRLIUGQBKIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NN=C(S1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321232 | |
| Record name | 5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641493 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
100988-20-3 | |
| Record name | 5-(2-phenylpropyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901321232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2955906.png)
![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955907.png)
![Ethyl 5,6-dichloro-3-((ethoxycarbonyl)amino)furo[3,2-b]pyridine-2-carboxylate](/img/structure/B2955912.png)
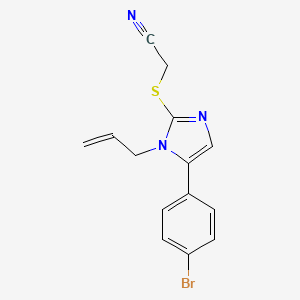
![9-(2,3-dimethylphenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2955914.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2955915.png)
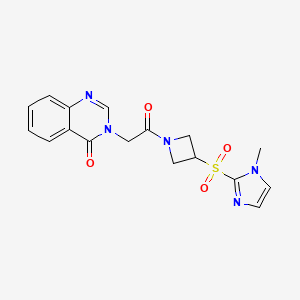
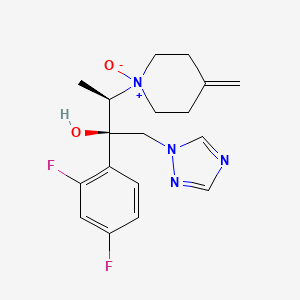
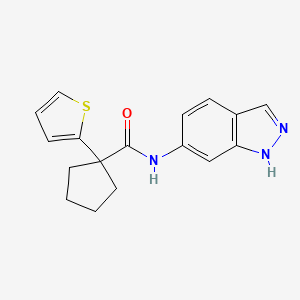
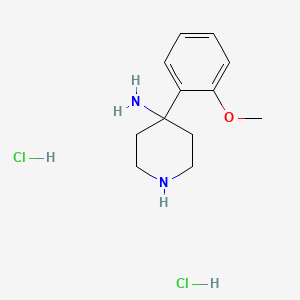
![2-Amino-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2955925.png)
![6-{N-methyl-N-[(1-methylpyrazol-4-yl)methyl]carbamoyl}cyclohex-3-enecarboxylic acid](/img/structure/B2955926.png)
![(E)-1-[(2R,3S,4R,5S)-6-[(3R,4R,5S)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2955927.png)
![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2955928.png)